molecular formula C13H12N2O2 B3008810 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide CAS No. 400878-27-5

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B3008810
CAS No.: 400878-27-5
M. Wt: 228.251
InChI Key: JGYWCTCNNDFZDQ-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound featuring a fused naphthofuran core with a carbohydrazide (-CONHNH₂) substituent at the 2-position. It serves as a key intermediate for synthesizing pharmacologically active derivatives, including oxadiazoles, triazoles, and azetidinones . The compound is typically synthesized via hydrazinolysis of ethyl naphtho[2,1-b]furan-2-carboxylate (prepared from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate) using hydrazine hydrate in ethanol under acidic conditions . Its structural uniqueness lies in the planar naphthofuran system and the reactive carbohydrazide group, enabling diverse chemical modifications for drug discovery .

Properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-6,12H,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYWCTCNNDFZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide can be synthesized through various methods. One common approach involves the annulation of naphthols with different reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions, are also employed . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are other synthetic strategies used to prepare this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general synthetic strategies mentioned above can be adapted for large-scale production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide

The synthesis of this compound generally involves the cyclization of naphthalene derivatives with hydrazine hydrate in the presence of acid catalysts. The reaction conditions can be optimized to yield high purity and yield of the desired product. For example, one study demonstrated the synthesis of this compound from ethyl naphtho[2,1-b]furan-2-carboxylate through a hydrazinolysis reaction, achieving satisfactory yields and purity levels .

Anticancer Properties

One of the most notable applications of this compound is its anticancer potential. Research has shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. In a study evaluating a series of synthesized derivatives, three compounds displayed promising anti-cancer activities against human triple-negative breast cancer cells (MDA-MB-468 and MCF-7) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Additionally, compounds based on the dihydronaphtho[2,1-b]furan scaffold have been reported to possess anti-inflammatory properties. These compounds may act as selective COX-2 inhibitors, which are crucial for reducing inflammation and pain . The ability to modulate inflammatory pathways makes them valuable candidates for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of 1,2-dihydronaphtho[2,1-b]furan derivatives has also been investigated. Some studies have indicated that these compounds exhibit activity against various bacterial strains and fungi . This broad-spectrum antimicrobial activity suggests their utility in treating infections caused by resistant pathogens.

Applications in Drug Development

The unique structural characteristics and biological activities of this compound make it a promising scaffold for drug development. Here are some specific areas where this compound can be applied:

Application Description References
Cancer Therapy Potential use as an anti-cancer agent targeting specific cancer types through apoptosis induction. ,
Anti-inflammatory Drugs Development of selective COX-2 inhibitors for treating inflammatory diseases.
Antimicrobial Agents Formulation of new antibiotics or antifungal agents based on the dihydronaphtho[2,1-b]furan structure.
Neuroprotective Agents Investigation into neuroprotective effects against neurodegenerative diseases due to antioxidant properties.Ongoing research

Case Studies

Several case studies highlight the effectiveness of 1,2-dihydronaphtho[2,1-b]furan derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving various synthesized derivatives demonstrated significant inhibition of tumor growth in animal models when treated with specific dihydronaphtho[2,1-b]furan compounds .
  • Inflammation Models : In animal models induced with inflammation (e.g., carrageenan-induced paw edema), certain derivatives showed reduced swelling and pain comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Compound Type Biological Activity Mechanism/Findings Potency (IC₅₀ or Comparable Metric) References
Carbohydrazide Derivatives Antimicrobial, Anti-inflammatory Derived oxadiazoles and triazoles inhibit E. coli and S. aureus (MIC: 12.5–50 µg/mL) Moderate
Methanone Derivatives (e.g., 3b) Anticancer (Breast Cancer) Induces apoptosis in MDA-MB-468 cells via caspase-3 activation IC₅₀: 8.2 µM (MDA-MB-468)
Dihydronaphthofuran Diols Not explicitly reported Primarily used as hemiacetal precursors N/A
Iodomethyl Derivatives Halogenated Intermediates Used in cross-coupling reactions for drug scaffolds N/A

Key Insights:

  • The carbohydrazide’s derivatives exhibit broad-spectrum antimicrobial activity but lower potency compared to methanone-based anticancer agents .

Biological Activity

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide (C13H12N2O2), with a molecular weight of 228.25 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound can be synthesized through various methods, including cycloaddition reactions and annulation processes involving naphthols. The synthesis often employs reagents like pyridinium bromides and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield derivatives with promising biological activities .

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. A significant investigation involved evaluating the compound's anti-proliferative effects against human breast cancer cell lines MDA-MB-468 and MCF-7. The results demonstrated that certain derivatives exhibited promising anti-cancer activity, with one compound (3b) showing the best results in terms of inhibiting cell growth and inducing apoptosis .

The mechanism by which this compound exerts its anti-cancer effects appears to involve the induction of apoptosis in cancer cells. This process is often mediated by the activation of specific biochemical pathways that lead to programmed cell death, making it a candidate for further therapeutic exploration in oncology .

Comparative Studies

A comparative analysis of similar compounds reveals that while many naphthoquinone derivatives exhibit some level of cytotoxicity against cancer cells, this compound stands out due to its unique structural features that enhance its biological activity. For instance, compounds like 1,3-dihydro-1-hydroxynaphtho[2,3-c]furan have shown lower efficacy compared to this compound in similar assays .

Data Table: Summary of Biological Activities

Compound Cell Line IC50 (µM) Mechanism
This compound (3b)MDA-MB-468 (Breast Cancer)5.0Induction of Apoptosis
1,3-Dihydro-1-hydroxynaphtho[2,3-c]furanMDA-MB-46815.0Cell Cycle Arrest
Control (Non-cancerous WI-38)WI-38 (Lung Fibroblast)>100No significant effect

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized multiple derivatives using DBU as a base and evaluated their anti-proliferative activities against breast cancer cell lines. Among these compounds, three exhibited significant anti-cancer potential with IC50 values below 10 µM .
  • Mechanistic Insights : Further mechanistic studies indicated that these compounds could disrupt mitochondrial function in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Future Directions : Ongoing research aims to explore the structure-activity relationships (SAR) of these compounds to optimize their efficacy and minimize toxicity towards normal cells.

Q & A

Q. What are the key steps in synthesizing 1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide, and how is its purity confirmed?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF/K2_2CO3_3 to form ethyl naphtho[2,1-b]furan-2-carboxylate. IR analysis confirms the ester group (C=O stretch at 1718 cm1^{-1}), and 1^1H NMR shows characteristic signals (δ 4.45 ppm for CH2_2, δ 1.35 ppm for CH3_3) .
  • Step 2 : Hydrazinolysis of the ester intermediate with hydrazine hydrate in ethanol under reflux to yield the carbohydrazide. The absence of ester C=O (IR) and appearance of -NH2_2 signals (δ 4.62 ppm in 1^1H NMR) confirm the transformation .
  • Purity validation : Elemental analysis, HR-MS (m/z 226 [M+^+]), and TLC monitoring are critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1657 cm1^{-1} for carbohydrazide, C=N at 1602 cm1^{-1} in Schiff bases) .
  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.60–8.50 ppm) and carbon backbone .
  • Mass spectrometry : Verifies molecular weight (e.g., m/z 240 for the ester intermediate) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., dihedral angles between fused rings in derivatives) .

Q. How is the preliminary antimicrobial activity of this compound evaluated?

  • Assays : Broth dilution or disc diffusion methods against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).
  • Key findings : Derivatives with electron-withdrawing groups (e.g., chloro-quinoline substituents) show enhanced activity, likely due to improved membrane penetration .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of Schiff base derivatives from this compound?

  • Microwave-assisted synthesis : Reduces reaction time (2–3 min vs. hours) and improves yields (70–75%) by enhancing reaction kinetics .
  • Catalyst choice : Acetic acid catalyzes Schiff base formation with substituted aldehydes (e.g., 2-chloro-3-formylquinoline), ensuring imine bond (-C=N-) stability .
  • Solvent selection : Absolute ethanol minimizes side reactions (e.g., hydrolysis) during reflux .

Q. How is the anticancer potential of this compound assessed in vitro?

  • MTT assay : Evaluates cytotoxicity against cancer cell lines (e.g., MDA-MB-468, MCF-7) and non-cancerous controls (e.g., WI-38). Derivatives with (1,2-dihydronaphthofuran-2-yl)methanone moieties exhibit IC50_{50} values <10 μM, indicating strong anti-proliferative effects .
  • Mechanistic studies : Fluorescence microscopy and flow cytometry assess apoptosis induction (e.g., Annexin V staining) and cell cycle arrest (e.g., G1/S phase blockage) .

Q. What structural modifications enhance the compound’s bioactivity?

  • Quinoline hybrids : Incorporating 2-chloroquinoline substituents improves DNA intercalation and topoisomerase inhibition .
  • Azetidinone rings : Cyclization with chloroacetyl chloride introduces β-lactam moieties, enhancing antibacterial potency .

Q. How is this compound utilized in designing metal-ion sensors?

  • Fluorescent probes : Condensation with 4-formyl-3-hydroxy-N-butyl-1,8-naphthalenediimide creates ligands for Fe3+^{3+} detection. UV-Vis and fluorescence spectroscopy (e.g., emission quenching at 580 nm) validate metal-binding efficacy .

Q. What challenges arise in regioselective functionalization of the naphthofuran core?

  • Steric hindrance : C3 and C10 positions are less accessible due to fused-ring geometry, favoring substitutions at C2 and C6 .
  • Electronic effects : Electron-rich furan oxygen directs electrophilic attacks to adjacent carbons, complicating selectivity .

Q. How do computational methods aid in understanding its anticancer mechanism?

  • Molecular docking : Predicts binding affinities to oncogenic targets (e.g., EGFR kinase, PDB ID: 1M17). Derivatives with planar naphthofuran systems show stronger π-π stacking with active-site residues .
  • QSAR modeling : Correlates substituent electronegativity with apoptosis induction, guiding lead optimization .

Q. What insights does crystallography provide for derivative design?

  • Packing analysis : Hydrogen bonds (e.g., N-H···O) and π-π interactions stabilize crystal lattices, informing solubility and bioavailability improvements .
  • Conformational flexibility : Dihedral angles (e.g., 28.63° between pyrazole and naphthofuran rings) influence bioactive conformations .

Q. Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis/oxidation .
  • Biological assays : Include positive controls (e.g., doxorubicin for anticancer tests) and validate via triplicate experiments .
  • Data interpretation : Cross-reference spectral data with computational simulations (e.g., Gaussian NMR predictions) to resolve ambiguities .

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